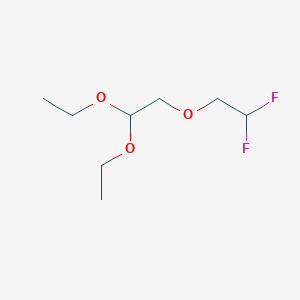

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The benzenesulfonamide moiety is a significant functional group in medicinal chemistry, known for its role in the development of various therapeutic agents due to its structural diversity and biochemical reactivity. Compounds containing the benzenesulfonamide group have been extensively studied for their potential in drug development, including their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multiple steps, including the functionalization of the benzenesulfonamide group and the introduction of specific substituents to achieve desired properties. For instance, Gao et al. (2014) described a high-yield synthesis method for a benzenesulfonamide derivative, indicating the feasibility of synthesizing complex molecules with this functional group through strategic chemical reactions (Gao et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of benzenesulfonamide derivatives. Studies like that of Sreenivasa et al. (2014) provide insights into the crystal structure of benzenesulfonamide compounds, offering valuable information on the arrangement of atoms and molecular geometry, which is crucial for understanding the compound's chemical behavior and interaction with biological targets (Sreenivasa et al., 2014).

Applications De Recherche Scientifique

Kinetics and Mechanism of Hydrolysis

Research on the kinetics and hydrolysis mechanisms of sulfonylurea herbicides, such as triasulfuron, reveals the degradation pathways and stability of these compounds under different pH conditions. This study highlights the importance of understanding chemical stability for environmental and agricultural applications (Braschi et al., 1997).

Inhibition Studies

N-substituted benzenesulfonamides have been studied for their role as carbonic anhydrase inhibitors, demonstrating the potential for therapeutic applications in treating conditions related to enzyme dysregulation (Di Fiore et al., 2011).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives for use in photodynamic therapy highlight the role of these compounds in medical treatments, particularly for cancer (Pişkin et al., 2020).

Neurological Applications

Studies on 5-HT6 receptor antagonists, such as SB-399885, underscore the potential of benzenesulfonamide derivatives in enhancing cognitive functions and offering therapeutic benefits for neurological disorders (Hirst et al., 2006).

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO5S/c1-11(17,8-20-2)7-16-22(18,19)10-6-4-3-5-9(10)21-12(13,14)15/h3-6,16-17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQPFKOCSJVQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)